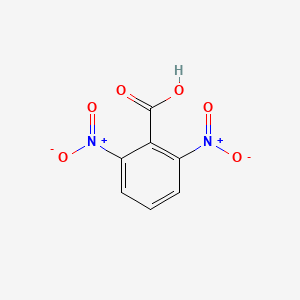
2,6-Dinitrobenzoic acid
Cat. No. B1360208
Key on ui cas rn:
603-12-3
M. Wt: 212.12 g/mol
InChI Key: HKKWSIQQYJTJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08710260B2
Procedure details


Potassium nitrosodisulfonate (13.4 g, 50 mmol) in 500 mL of 4% aqueous sodium carbonate solution is added to a 1 L Erlenmeyer flask equipped with a large magnetic stir bar. Then, with stirring, a solution of 2,6-dinitrophenylacetonitrile (2.07 g, 10 mmol) in 50 mL of acetonitrile is gradually added over the course of 20 min at ambient temperature. Stirring continued for 3.5 h. Three separate sequential portions of additional potassium nitrosodisulfonate (2.6 g, 9.7 mmol) are added at time points 0.5 h, 1 h and 2 h, and stirred for 3.5 h in total. Diethyl ether (100 mL) is then added to the reaction and is stirred at ambient temperature for 1 h. The layers are separated and the ether layer is discarded. The aqueous layer is cautiously acidified with cone. HCl to pH 2, and 150 mL of diethyl ether is added to the mixture with stirring at ambient temperature for 0.5 h. The layers are separated and the aqueous layer is further extracted with 100 mL and 50 mL portions of diethyl ether. The combined ether layers are dried over magnesium sulfate, filtered and evaporated to afford 1.91 g (90% yield) of the 2,6-dinitrobenzoic acid.






Yield
90%
Identifiers


|
REACTION_CXSMILES
|
N(S([O-])(=O)=O)(S([O-])(=O)=[O:4])[O].[K+].[K+].[N+:13]([C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([N+:22]([O-:24])=[O:23])C=1CC#N)([O-:15])=[O:14].C([O:30][CH2:31][CH3:32])C>C(=O)([O-])[O-].[Na+].[Na+].C(#N)C>[N+:13]([C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([N+:22]([O-:24])=[O:23])[C:32]=1[C:31]([OH:30])=[O:4])([O-:15])=[O:14] |f:0.1.2,5.6.7,^1:9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.4 g
|
|
Type
|
reactant
|
|
Smiles
|
N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
2.07 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])CC#N
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Three
|
Name
|
|
|
Quantity
|
2.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Then, with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a large magnetic stir bar
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added at time points 0.5 h, 1 h and 2 h
|
|
Duration
|
2 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 3.5 h in total
|
|
Duration
|
3.5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
is stirred at ambient temperature for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers are separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
HCl to pH 2, and 150 mL of diethyl ether is added to the mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring at ambient temperature for 0.5 h
|
|
Duration
|
0.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer is further extracted with 100 mL and 50 mL portions of diethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined ether layers are dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
3.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.91 g | |
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
